REACTION_CXSMILES
|
C(#N)C.[NH:4]1[CH:8]=[CH:7][N:6]=[CH:5]1.C(N(CC)CC)C.[Br:16][C:17]1[CH:31]=[CH:30][C:20]([CH2:21][CH:22]([C:26]([CH3:29])([CH3:28])[CH3:27])[C:23](Cl)=[O:24])=[CH:19][CH:18]=1>O>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([CH2:21][CH:22]([C:26]([CH3:27])([CH3:29])[CH3:28])[C:23]([N:4]2[CH:8]=[CH:7][N:6]=[CH:5]2)=[O:24])=[CH:30][CH:31]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
α-(p-bromobenzyl)-tert-butyl-acetic acid chloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CC(C(=O)Cl)C(C)(C)C)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Thereafter, the mixture was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added dropwise at room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily product obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from diisopropyl ether
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CC(C(=O)N2C=NC=C2)C(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |